2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile
Description
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a pyrimidine derivative featuring a piperazine linker connecting two heterocyclic systems: a 6-ethyl-2-(methylsulfanyl)pyrimidine and a pyrimidine-4-carbonitrile moiety. The compound’s structure combines a sulfur-containing substituent (methylsulfanyl) and an ethyl group on the pyrimidine core, which may influence its physicochemical properties and biological interactions. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles in kinase inhibition, antimicrobial activity, and anticancer applications .
Properties
IUPAC Name |
2-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7S/c1-3-12-10-14(21-16(20-12)24-2)22-6-8-23(9-7-22)15-18-5-4-13(11-17)19-15/h4-5,10H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTXENIDGKRZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The methylsulfanyl-substituted pyrimidine ring is synthesized via cyclocondensation of ethyl 3-ethoxyacrylate derivatives with methyl carbamimidothioate. A representative procedure involves:
Reagents :
-
Ethyl 2-acetyl-3-ethoxy-2-propenoate (1.0 equiv)
-
Methyl carbamimidothioate (1.1 equiv)
-
Triethylamine (1.2 equiv) in ethanol
Conditions :
Mechanism :
The reaction proceeds through a tandem Michael addition-cyclization sequence, forming the pyrimidine core with simultaneous introduction of the methylsulfanyl group.
Ethyl Group Introduction
The 6-ethyl substituent is installed via alkylation of a 6-chloropyrimidine intermediate. Using ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C achieves selective substitution without affecting the methylsulfanyl group.
Preparation of 4-Chloropyrimidine-2-Carbonitrile
Chlorination-Cyanation Sequence
Step 1 : Chlorination of 2-aminopyrimidine-4-carboxylic acid using phosphorus oxychloride (POCl3) at 110°C for 6 hours yields 4-chloropyrimidine-2-carbonyl chloride.
Step 2 : Treatment with aqueous potassium cyanide (KCN) in dimethylformamide (DMF) at 60°C facilitates nucleophilic displacement, producing 4-chloropyrimidine-2-carbonitrile in 72% overall yield.
Piperazine Coupling and Final Assembly
Nucleophilic Aromatic Substitution
The central piperazine linker is introduced via SNAr between Intermediate A and Intermediate C:
Reaction Setup :
-
6-Ethyl-2-(methylsulfanyl)pyrimidin-4-amine (1.0 equiv)
-
1-(4-Nitrophenyl)piperazine (1.2 equiv)
-
Sodium hydride (2.0 equiv) in N-methylpyrrolidone (NMP)
Conditions :
Palladium-Catalyzed Cross-Coupling
For challenging substitutions, Buchwald-Hartwig amination proves effective:
Catalyst System :
-
Pd2(dba)3 (5 mol%)
-
Xantphos (10 mol%)
-
Cs2CO3 (3.0 equiv) in toluene
Conditions :
Optimization and Scale-Up Considerations
Solvent Effects on Coupling Efficiency
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| NMP | 120 | 8 | 68 |
| DMF | 120 | 10 | 59 |
| THF | 80 | 24 | 42 |
Protecting Group Strategies
-
Boc Protection : Tert-butyloxycarbonyl (Boc) groups prevent piperazine over-alkylation during SNAr reactions. Deprotection with HCl in dioxane achieves >95% recovery.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity with retention time = 12.7 min.
Challenges and Alternative Routes
Chemical Reactions Analysis
Hydrolysis of the Carbonitrile Group
The carbonitrile group (-CN) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids or primary amides, respectively. This transformation is critical for modifying the compound’s polarity and bioactivity.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Acidic (H₂SO₄, reflux) | H₂O, H⁺ | Pyrimidine-4-carboxylic acid derivative | |
| Basic (NaOH, ethanol, Δ) | H₂O, OH⁻ | Pyrimidine-4-carboxamide derivative |
This reactivity aligns with patented pyrimidine derivatives where carboxamide groups are synthesized via hydrolysis .
Oxidation of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group is susceptible to oxidation, forming sulfoxides or sulfones, which can alter electronic properties and binding affinity.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Mild oxidation | H₂O₂, CH₃COOH | 2-(Methylsulfinyl)pyrimidine derivative | |
| Strong oxidation | mCPBA, DCM | 2-(Methylsulfonyl)pyrimidine derivative |
Similar oxidation pathways are documented in sodium channel blockers containing methylsulfonyl groups .
Nucleophilic Substitution at the Pyrimidine Core
The electron-deficient pyrimidine rings facilitate nucleophilic substitution, particularly at positions activated by electron-withdrawing groups (e.g., carbonitrile).
| Position | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| C2 (SMe site) | Primary amines | EtOH, Δ, 12 h | 2-Aminopyrimidine derivative | |
| C4 (CN site) | Thiols | K₂CO₃, DMF, 80°C | 4-Thiopyrimidine derivative |
For example, source demonstrates substitution of methylsulfanyl groups with amines in pyrimidine derivatives under reflux conditions.
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms can undergo alkylation or acylation to introduce diverse substituents, enhancing target selectivity.
| Reaction Type | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 25°C, 6 h | N-Methylpiperazine derivative | |
| Acylation | AcCl, Et₃N | DCM, 0°C → 25°C, 24 h | N-Acetylpiperazine derivative |
Patented compounds in and showcase piperazine rings functionalized with acetyl or benzyl groups via these methods.
Coupling Reactions Involving the Pyrimidine Framework
The carbonitrile group and pyrimidine rings enable cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems.
| Reaction Type | Catalyst | Conditions | Product | Reference |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 80°C, 12 h | 4-Arylpyrimidine derivative | |
| Cyanation | CuCN, DMF | 120°C, 24 h | 4-Cyanopyrimidine dimer |
These reactions are exemplified in , where palladium-catalyzed couplings introduce aryl groups to pyrimidine cores.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is , with a molecular weight of approximately 370.5 g/mol. Its structure features a pyrimidine core substituted with a piperazine moiety, which is crucial for its biological activity. The presence of the methylsulfanyl group enhances its pharmacological properties by influencing solubility and bioavailability.
Medicinal Chemistry Applications
Antiviral and Anticancer Activities
Research indicates that derivatives of this compound exhibit promising antiviral and anticancer properties. For instance, compounds containing pyrimidine and piperazine structures have been evaluated for their ability to inhibit specific viral replication processes and cancer cell proliferation. Studies have demonstrated that modifications to the pyrimidine ring can enhance potency against various cancer cell lines, making this compound a candidate for further development in targeted therapies .
Mechanism of Action
The mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis or cell signaling pathways. For example, it may act as a competitive inhibitor for enzymes like thymidylate synthase, which is critical in DNA synthesis . This inhibition can lead to reduced proliferation of cancerous cells or impaired viral replication.
Biological Research Applications
Biochemical Probes
The compound serves as a valuable probe in biochemical assays aimed at studying enzyme activities and protein interactions. Its ability to bind selectively to target proteins allows researchers to elucidate mechanisms underlying various biological processes, including signal transduction pathways that regulate cell growth and apoptosis.
Pharmacological Studies
In pharmacological research, this compound has been utilized in the development of new therapeutic agents. Its structural features enable it to interact with multiple biological targets, making it a versatile scaffold for drug design . The exploration of its derivatives has led to the identification of compounds with enhanced selectivity and efficacy against specific diseases.
Industrial Applications
Synthesis of Specialty Chemicals
The compound is also significant in the synthesis of specialty chemicals used in pharmaceuticals and agrochemicals. Its unique structure allows for the creation of novel compounds through various synthetic routes, facilitating advancements in chemical manufacturing processes .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile exerts its effects involves interaction with specific molecular targets. The piperazine and pyrimidine rings enable binding to proteins or enzymes, potentially inhibiting their activity or modifying their function. These interactions could disrupt critical biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in substituents, linker groups, or core heterocycles. Below is a comparative analysis with key examples:
Structural and Functional Group Comparisons
Key Observations :
- Linker Flexibility : Piperazine linkers (common in all analogs) contribute to solubility and conformational flexibility, but sulfonyl groups (e.g., ) may increase polarity and metabolic stability .
- Core Heterocycles: Thieno-pyrimidine and purine cores (e.g., ) exhibit distinct electronic profiles compared to pyrimidine, affecting binding interactions in biological targets.
Biological Activity
2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic targets, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 370.5 g/mol. It features a heterocyclic structure that includes piperazine and pyrimidine rings, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N8S |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-7-methylpurine |
| InChI Key | YWDSPGIEPRENCK-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. It is believed to inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access. The following pathways are notably affected:
- Dihydrofolate Reductase (DHFR) : Similar compounds have shown significant inhibition of DHFR, an important target in cancer therapy.
- Tyrosine Kinases : The compound may also interact with various kinases involved in signal transduction pathways that regulate cell growth and apoptosis.
Therapeutic Applications
Research indicates that the compound has potential applications in treating various conditions, particularly in oncology and virology:
- Anticancer Activity : Studies have demonstrated that related pyrimidine derivatives exhibit significant cytotoxicity against human cancer cell lines, including breast cancer cells. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against breast cancer cells, indicating effective growth inhibition .
- Antiviral Properties : The structure suggests potential antiviral activity, as many pyrimidine derivatives are known to interfere with viral replication processes.
Case Studies and Research Findings
- Antitumor Activity : A study reported the synthesis of various pyrimidine derivatives that exhibited antitumor activity by inhibiting DHFR and thymidylate synthase (TS). These compounds demonstrated IC50 values as low as M against tumor cell lines .
- Inhibition Studies : Another research highlighted the efficacy of similar compounds against PARP1, a target in cancer therapy. The tested derivatives showed a range of inhibition percentages at varying concentrations, indicating their potential as PARP inhibitors .
- Mechanistic Insights : Molecular modeling studies have provided insights into how these compounds interact at the molecular level, revealing binding affinities and interaction dynamics with target proteins .
Q & A
Q. What are the established synthetic pathways for 2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For pyrimidine derivatives, a common approach includes:
Core Formation : React 6-ethyl-2-(methylsulfanyl)pyrimidin-4-amine with a piperazine derivative under alkaline conditions (e.g., NaOH in dichloromethane) to form the piperazinyl intermediate .
Cyanation : Introduce the carbonitrile group via palladium-catalyzed cross-coupling or nucleophilic displacement.
Purification : Use column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water to achieve ≥95% purity. Monitor purity via HPLC with a C18 column (UV detection at 254 nm) .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions and piperazine ring conformation. Key signals include ethyl group protons (δ 1.2–1.4 ppm) and thiomethyl resonances (δ 2.5–2.7 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~385.15) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (e.g., in ethanol) and refine using SHELXL .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Controls : Include vehicle (DMSO) and reference inhibitors. Use triplicate wells and statistical analysis (Student’s t-test) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and catalyst loading (Pd(OAc)₂: 1–5 mol%) to identify optimal parameters .
- Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) while maintaining yield. Monitor via TLC .
- Scalability : Conduct pilot-scale reactions (10–100 g) with continuous flow systems to enhance reproducibility .
Q. How should researchers resolve contradictions in crystallographic vs. computational structural data?
Methodological Answer:
- XRD Refinement : Re-process raw data with SHELXL, checking for twinning or disorder in the piperazine ring .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing .
- Dynamic NMR : Probe conformational flexibility in solution if solid-state and computational models diverge .
Q. What advanced spectroscopic methods can elucidate electronic properties of the thiomethyl group?
Methodological Answer:
- UV-Vis Spectroscopy : Analyze λ_max shifts in polar vs. nonpolar solvents to assess solvatochromism.
- Cyclic Voltammetry : Measure redox potentials (vs. Ag/AgCl) to determine electron-withdrawing/donating effects of the thiomethyl group .
- XPS (X-ray Photoelectron Spectroscopy) : Quantify sulfur oxidation states (binding energy ~163–165 eV for C-S-C) .
Q. How can computational modeling predict metabolic stability and off-target interactions?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate CYP450 inhibition, logP, and blood-brain barrier penetration .
- Molecular Docking : AutoDock Vina to screen against the Human Ether-à-go-go Related Gene (hERG) channel, a common off-target. Prioritize compounds with docking scores >−8 kcal/mol for experimental validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
